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Compound of Interest

Compound Name:
1-(4-Chlorobenzoyl)-4-

methylpiperazine

CAS No.: 324067-32-5

Cat. No.: B2944200

Get Quote

Executive Summary
1-(4-Chlorobenzoyl)-4-methylpiperazine (CAS: 324067-32-5) is a specialized heterocyclic

building block widely utilized in medicinal chemistry, particularly in the development of Central

Nervous System (CNS) agents. Structurally, it consists of a piperazine ring N-acylated with a 4-

chlorobenzoyl group and N-methylated at the distal position.

This compound serves as a critical pharmacophore scaffold for G-Protein Coupled Receptor

(GPCR) ligands (specifically Dopamine D2/D4 and Serotonin 5-HT receptors) and is a

metabolic or synthetic precursor to various antihistamines and antipsychotics. Its rigid amide

bond provides a distinct electrostatic profile compared to its reduced "benzhydryl" analogs

(e.g., Chlorcyclizine), making it a valuable tool for Structure-Activity Relationship (SAR) studies

involving hydrogen bond acceptor placement.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Core Identity Data
Parameter Specification

IUPAC Name
(4-Chlorophenyl)(4-methylpiperazin-1-

yl)methanone

Common Name 1-(4-Chlorobenzoyl)-4-methylpiperazine

CAS Registry Number 324067-32-5

Molecular Formula C₁₂H₁₅ClN₂O

Molecular Weight 238.71 g/mol

SMILES CN1CCN(CC1)C(=O)C2=CC=C(Cl)C=C2

InChI Key VVTSPGAEYDBBSQ-UHFFFAOYSA-N

Physicochemical Profile
Note: Values derived from computational consensus and structural analog analysis where

experimental data is proprietary.
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Property Value / Description Significance

Appearance
White to off-white crystalline

solid or viscous oil

Solid state preferred for

stability.

Melting Point 60–80 °C (Predicted range)
Low-melting solid; may exist as

oil if impure.

Solubility
DCM, Chloroform, DMSO,

Methanol

Highly soluble in chlorinated

solvents; sparingly soluble in

water.

pKa (Basic N) 7.8 – 8.2 (Piperazine N4)

Protonatable at physiological

pH; suitable for salt formation

(HCl, Maleate).

LogP ~1.65
Moderate lipophilicity; blood-

brain barrier (BBB) permeable.

H-Bond Acceptors
3 (Amide O, Amide N, Amine

N)

Critical for receptor binding

interactions.

Synthetic Pathways & Methodology
The synthesis of 1-(4-Chlorobenzoyl)-4-methylpiperazine follows a classic Schotten-

Baumann nucleophilic acyl substitution. This route is preferred for its high yield, operational

simplicity, and scalability.

Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary amine of N-methylpiperazine on

the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base (Triethylamine or DIPEA)

is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the

protonation of the unreacted piperazine.

Experimental Workflow (Standard Protocol)
Reagents:

Substrate A: 4-Chlorobenzoyl chloride (1.0 eq)
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Substrate B: 1-Methylpiperazine (1.1 eq)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 eq)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

Preparation: Charge a round-bottom flask with 1-methylpiperazine and TEA in anhydrous

DCM under an inert atmosphere (Nitrogen or Argon). Cool the mixture to 0°C using an ice

bath.

Addition: Dissolve 4-chlorobenzoyl chloride in a minimal volume of DCM. Add this solution

dropwise to the amine mixture over 30 minutes. Control exotherm to <5°C.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours.

Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

Workup (Self-Validating Step):

Wash organic layer with 1M NaOH (removes unreacted acid/acid chloride).

Wash organic layer with Water followed by Brine.

Critical Check: If starting amine persists, a mild acidic wash (pH 5-6) can selectively

remove it, but care must be taken not to protonate the product into the aqueous phase

(Product pKa ~8).

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from

EtOAc/Hexanes if solid, or purify via flash column chromatography (DCM/MeOH gradient).

Visualization: Synthesis Logic[8]
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Caption: Figure 1. Schotten-Baumann synthesis pathway for 1-(4-Chlorobenzoyl)-4-
methylpiperazine.

Pharmacological Relevance & Applications
Bioisosteric Scaffold Design
This compound represents a "rigidified" analog of the benzhydryl piperazine class (e.g.,

Chlorcyclizine, Meclizine).

Benzhydryl Class: Contains a CH-Ph linkage (flexible, sp3).

Benzoyl Class (This Compound): Contains a C(=O)-Ph linkage (rigid, planar, sp2).

Application: Researchers use this switch to probe the steric depth of receptor binding

pockets. The carbonyl oxygen also acts as an additional hydrogen bond acceptor.

Downstream API Synthesis
The carbonyl group can be reduced to a methylene group using strong reducing agents (e.g.,

Lithium Aluminum Hydride - LiAlH₄) to generate 1-(4-chlorobenzyl)-4-methylpiperazine, a core

fragment for:

Antihistamines: H1-receptor antagonists.[1]

Antiemetics: Agents preventing nausea (vestibular system targets).

CNS Receptor Ligands
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The N-methylpiperazine moiety is a "privileged structure" for aminergic GPCRs.

Dopamine D4 Receptors: 4-chlorobenzoyl piperazines have shown affinity as D4

antagonists, relevant for antipsychotic research.

Sigma Receptors: The lipophilic chlorophenyl tail combined with the basic piperazine

nitrogen fits the pharmacophore for Sigma-1 receptor ligands.

Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be

confirmed:

Method Expected Signature Interpretation

¹H NMR (CDCl₃) δ 2.30 (s, 3H, N-CH₃)
Singlet confirms N-methyl

group.

δ 2.3-2.5 (m, 4H, Piperazine)
Broad multiplets for ring

protons adjacent to N-Me.

δ 3.4-3.8 (m, 4H, Piperazine)

Broad multiplets for ring

protons adjacent to Amide

(deshielded).

δ 7.3-7.4 (d, 2H, Ar-H)
Doublet for aromatic protons

(meta to Cl).

δ 7.4-7.5 (d, 2H, Ar-H)
Doublet for aromatic protons

(ortho to Cl).

MS (ESI+) m/z 239.1 [M+H]⁺
Base peak corresponding to

protonated molecular ion.

m/z 241.1 [M+H+2]⁺
Characteristic Chlorine isotope

pattern (~3:1 ratio).

IR (FT-IR) ~1630 cm⁻¹ (Strong) Amide I band (C=O stretch).

Handling & Safety (MSDS Highlights)
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Hazard Classification (GHS):

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2][3][4]

H335: May cause respiratory irritation.[2][4]

Storage Protocol:

Store in a tightly closed container at 2–8°C (Refrigerated).

Hygroscopic: Protect from moisture to prevent amide hydrolysis over long periods.

Light Sensitive: Store in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2944200/docs#1-4-chlorobenzoyl-4-
methylpiperazine-technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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